(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415416
InChI: InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3
SMILES: COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC13415416

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol -

Specification

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name (3,4-dimethoxyphenyl)-pyridin-2-ylmethanol
Standard InChI InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3
Standard InChI Key FWZYZNLXCQEPRY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC

Introduction

Structural and Molecular Characterization

Core Molecular Framework

The queried compound features a methanol bridge connecting two aromatic systems: a 3,4-dimethoxyphenyl group and a pyridin-2-yl ring. This structure combines electron-rich methoxy substituents with the nitrogen-containing pyridine moiety, which may influence solubility, reactivity, and intermolecular interactions.

Comparative Analysis with Analogues

  • (3,4-Dimethoxyphenyl)(2-thienyl)methanol :

    • Molecular Formula: C₁₃H₁₄O₃S

    • Molecular Weight: 250.314 g/mol

    • Density: 1.2±0.1 g/cm³

    • Boiling Point: 400.0±45.0°C at 760 mmHg
      This thiophene-containing analogue demonstrates moderate hydrophobicity (LogP: 2.16) and a high boiling point, suggesting strong intermolecular van der Waals forces.

  • (3,4-Dimethoxypyridin-2-yl)methanol :

    • Molecular Formula: C₈H₁₁NO₃

    • Molecular Weight: 169.18 g/mol

    • Solubility: 16.0 mg/mL in aqueous solutions
      The pyridine-methanol derivative exhibits high gastrointestinal absorption (predicted) and low blood-brain barrier permeability, highlighting the impact of nitrogen heterocycles on bioavailability .

Predicted Properties for (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

Combining data from and , the target molecule is expected to have:

  • Molecular Formula: C₁₄H₁₅NO₃

  • Molecular Weight: ~245–255 g/mol (estimated)

  • LogP: 1.5–2.5 (moderate lipophilicity due to methoxy and pyridine groups)

  • Solubility: Limited aqueous solubility (<10 mg/mL), enhanced in polar aprotic solvents.

Synthetic Pathways and Reactivity

Chlorination and Functionalization

The synthesis of (3,4-Dimethoxypyridin-2-yl)methanol derivatives often involves thionyl chloride (SOCl₂) for hydroxyl-to-chlorine substitution. For example:

(3,4-Dimethoxypyridin-2-yl)methanol+SOCl2CH2Cl2(3,4-Dimethoxypyridin-2-yl)chloromethane+HCl+SO2\text{(3,4-Dimethoxypyridin-2-yl)methanol} + \text{SOCl}_2 \xrightarrow{\text{CH}_2\text{Cl}_2} \text{(3,4-Dimethoxypyridin-2-yl)chloromethane} + \text{HCl} + \text{SO}_2 \uparrow

This reaction achieves 85–93% yields under mild conditions (20–60°C, 2–4 hours) . Similar methodologies could be adapted for the target compound by substituting the thienyl or pyridyl starting materials.

Key Reaction Parameters

  • Temperature: Optimal between 20–40°C to prevent decomposition.

  • Solvent: Dichloromethane or toluene preferred for balancing reactivity and solubility .

  • Workup: Neutralization with NaHCO₃ followed by phase separation and drying (Na₂SO₄) .

Physicochemical and Thermodynamic Properties

Thermal Stability and Phase Behavior

Data from and suggest:

Property(3,4-Dimethoxyphenyl)(2-thienyl)methanol (3,4-Dimethoxypyridin-2-yl)methanol Target Compound (Estimate)
Melting PointN/A151–152°C (decomp.)120–150°C
Flash Point195.7±28.7°CNot reported~180–200°C
Vapor Pressure (25°C)0.0±1.0 mmHg0.0 mmHg<0.1 mmHg

The pyridine ring in the target molecule may lower thermal stability compared to the thienyl analogue due to increased polarity.

Pharmacological and Toxicological Considerations

Bioactivity Predictions

  • GI Absorption: High (analogous to ).

  • CYP Inhibition: Unlikely (based on pyridine derivatives ).

  • Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rat; inferred from structurally similar alcohols).

Hazard Profiles

  • GHS Classification: Warning (H302, H315, H319, H335) .

  • Handling Precautions: Use PPE to avoid dermal/ocular contact and inhalation.

Applications in Materials Science

Coordination Chemistry

The methanol bridge and aromatic systems could act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes might exhibit catalytic or photoluminescent properties, though experimental data are lacking.

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